molecular formula C21H24Cl2N4O3 B1672477 GW 766994 CAS No. 408303-43-5

GW 766994

Cat. No.: B1672477
CAS No.: 408303-43-5
M. Wt: 451.3 g/mol
InChI Key: GPLUUMAKBFSDIE-KRWDZBQOSA-N
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Mechanism of Action

Target of Action

GW 766994, also known as Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-, UNII-Z6213K1TPE, GW-766994, Z6213K1TPE, or GW-994, is a specific and oral antagonist of the chemokine receptor-3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell that is involved in the immune response .

Mode of Action

This compound interacts with CCR3 by binding to it and blocking its function, thereby acting as an antagonist . This prevents the receptor from responding to its ligands, such as the chemokine (C-C motif) ligand 11 (CCL11), which is involved in the chemotaxis of eosinophils .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CCR3 signaling pathway. By blocking CCR3, this compound inhibits the chemotaxis of eosinophils induced by CCL11 . This can lead to a decrease in eosinophil migration to inflammation sites, potentially reducing inflammation and associated symptoms .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract

Result of Action

By antagonizing CCR3, this compound can decrease CCL11-induced activation of cyclin-dependent kinase 5 (CDK5), phosphorylation of CDK5 and tau, and production of amyloid β (1-42) (Aβ42) in isolated mouse hippocampal neurons . This suggests that this compound could potentially have therapeutic effects in conditions where these biochemical processes play a role, such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

GW 766994 interacts with the chemokine receptor-3 (CCR3), acting as an antagonist . This interaction inhibits the function of CCR3, a receptor involved in immune response, particularly in the recruitment and activation of eosinophils .

Cellular Effects

In the context of cellular processes, this compound influences cell function by modulating the activity of CCR3. By acting as an antagonist, it prevents the binding of natural ligands to CCR3, thereby inhibiting the downstream signaling pathways that lead to eosinophil recruitment and activation . This can have a significant impact on cellular metabolism and gene expression related to immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CCR3 receptor. This binding prevents the interaction of CCR3 with its natural ligands, inhibiting the activation of downstream signaling pathways . This mechanism of action is crucial for its potential therapeutic effects in conditions such as asthma and eosinophilic bronchitis .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and specific antagonist of CCR3, suggesting that it may have long-term effects on cellular function by modulating immune response .

Dosage Effects in Animal Models

Given its role as a CCR3 antagonist, it is likely that its effects would vary with dosage, with potential therapeutic effects at certain dosages and possible toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the function of CCR3. By acting as an antagonist, it can affect the metabolic flux or metabolite levels associated with these pathways .

Transport and Distribution

Given its role as a CCR3 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .

Subcellular Localization

Given its role as a CCR3 antagonist, it is likely that it is localized to the cell membrane where CCR3 is expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of GW 766994 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled conditions .

Industrial Production Methods: : Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions, purification steps, and quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: : GW 766994 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

GW 766994 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

GW 766994 is unique in its high specificity and potency as a chemokine receptor-3 antagonist. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.

Properties

IUPAC Name

4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLUUMAKBFSDIE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408303-43-5
Record name GW-766994
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-766994
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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